molecular formula C17H16N2O4S B3140507 Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate CAS No. 477889-75-1

Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate

Cat. No.: B3140507
CAS No.: 477889-75-1
M. Wt: 344.4 g/mol
InChI Key: APBNPEZVXJFWKS-UHFFFAOYSA-N
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Description

Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate (hereafter referred to as the target compound) is a synthetic small molecule characterized by a central benzene ring substituted with:

  • A methoxy group at position 2.
  • A methyl carboxylate group at position 4.
  • A thiourea-linked benzoylamino moiety at position 4.

This compound has drawn attention due to its structural similarity to known stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are implicated in lipid metabolism and autophagy regulation .

Properties

IUPAC Name

methyl 4-(benzoylcarbamothioylamino)-2-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-22-14-10-12(8-9-13(14)16(21)23-2)18-17(24)19-15(20)11-6-4-3-5-7-11/h3-10H,1-2H3,(H2,18,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBNPEZVXJFWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901178461
Record name Methyl 4-[[(benzoylamino)thioxomethyl]amino]-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477889-75-1
Record name Methyl 4-[[(benzoylamino)thioxomethyl]amino]-2-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477889-75-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[[(benzoylamino)thioxomethyl]amino]-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901178461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to yield 2-(2-nitrophenyl)acrylate . This intermediate can then undergo further reactions to introduce the benzoylamino and carbothioyl groups, followed by methylation to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The compound Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its potential uses, focusing on its biological activities, synthesis methods, and implications in medicinal chemistry.

Medicinal Chemistry

The compound has shown promising results in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural components suggest potential activity against various diseases, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation. The presence of the benzoyl and carbothioyl groups may enhance its cytotoxic effects against specific cancer lines.
  • Antimicrobial Properties : Research has indicated that similar compounds exhibit antimicrobial activity. The potential for this compound to act against bacterial and fungal pathogens is an area of ongoing investigation.

Synthesis and Derivative Development

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic routes often include:

  • Carbamate Formation : Utilizing amines and isocyanates to form carbamate derivatives.
  • Thioamide Formation : Employing thioacetic acid derivatives to introduce the carbothioyl group.

These synthetic strategies not only allow for the production of the parent compound but also facilitate the development of analogs with modified biological activities.

Biological Assays and Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • In vitro Studies : Laboratory experiments have demonstrated that modifications to the benzoylamino structure can significantly alter the compound's potency against various cell lines.
  • In vivo Studies : Animal models have been used to assess the therapeutic potential of related compounds, providing insights into their pharmacokinetics and toxicity profiles.

Potential Applications in Agriculture

There is emerging interest in exploring the use of this compound as a plant growth regulator or pesticide. Compounds with similar structures have been noted for their ability to modulate plant growth and resist pests, indicating potential agricultural applications.

Summary Table of Applications

Application AreaDescriptionCurrent Research Focus
Medicinal ChemistryAnticancer and antimicrobial propertiesSynthesis of derivatives for enhanced activity
Synthesis TechniquesCarbamate and thioamide formationOptimization of synthetic routes
Biological AssaysIn vitro and in vivo efficacyTesting against various disease models
Agricultural UsesPotential as a growth regulator or pesticideExploring efficacy on crop species

Mechanism of Action

The mechanism of action of Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate involves its interaction with specific molecular targets and pathways. The benzoylamino and carbothioyl groups may interact with enzymes or receptors, modulating their activity. The methoxybenzenecarboxylate moiety can also play a role in the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Features

The target compound was identified as structurally analogous to two SCD1 inhibitors (compounds 24 and 28c ) through SciFinder-based similarity searches (Fig. 2A in ). Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of the Target Compound and Analogues
Compound Structural Features Target Functional Activity
Target Compound Benzoate core with methoxy, methyl carboxylate, and benzoylamino-thiourea groups SCD1* Proposed SCD1 inhibition (based on structural similarity); autophagy suppression not directly tested
Compound 24† Thiazole ring with dimethylamide, benzoylamino, and o-tolylaminomethyl groups SCD1 Reported SCD1 inhibitor; unavailable for experimental validation in autophagy studies
Compound 28c‡ Undisclosed structure (described as an SCD1 inhibitor) SCD1 Suppresses starvation-induced autophagy via SCD1 inhibition

* Mechanistic association inferred from structural similarity. † IUPAC name: 4-methyl-2-[4-[(o-tolylamino)methyl]benzoylamino]-thiazole-5-carboxylic acid dimethylamide. ‡ Referred to as "28c" in the source material.

Key Findings from Comparative Studies

Structural Similarities :

  • The target compound and Compound 24 share:
  • A benzoylamino group.
  • A heterocyclic/aromatic core (benzene vs. thiazole).
    • Both lack the thiazole ring and dimethylamide group present in Compound 24, suggesting divergent pharmacophores.

Functional Overlaps: Compound 28c, a confirmed SCD1 inhibitor, suppressed starvation-induced autophagy in experimental models, supporting the hypothesis that SCD1 inhibition modulates autophagy .

Mechanistic Implications: The study hypothesizes that SCD1 inhibition disrupts lipid metabolism, thereby blocking autophagosome formation during nutrient deprivation .

Biological Activity

Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate, a compound with the molecular formula C17H16N2O4SC_{17}H_{16}N_2O_4S and a molecular weight of approximately 344.39 g/mol, has garnered attention in recent years for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the compound's biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

  • Molecular Formula : C17H16N2O4SC_{17}H_{16}N_2O_4S
  • Molecular Weight : 344.39 g/mol
  • CAS Number : 860610-07-7

This compound features a methoxy group, a carbothioamide linkage, and an aromatic benzene ring which are critical to its biological activities.

Research indicates that this compound may exert its effects through various mechanisms:

  • Inhibition of MicroRNA : A related study on benzoylamino derivatives showed that compounds could inhibit the expression of microRNA-21 (miR-21), which is implicated in cancer progression. The inhibition of miR-21 leads to enhanced apoptosis and reduced proliferation in cancer cell lines such as HeLa and U-87 MG .
  • Cell Cycle Arrest : Compounds structurally similar to this compound have been shown to induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell growth .
  • Targeting Oncogenic Pathways : The compound's structural features suggest it may interact with key oncogenic pathways, potentially disrupting protein-protein interactions critical for tumor growth and survival.

Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Activity Inhibits proliferation and induces apoptosis in various cancer cell lines.
MicroRNA Inhibition Potentially inhibits miR-21, a known oncogenic microRNA, leading to altered gene expression profiles.
Cell Cycle Regulation Induces G0/G1 phase arrest in cancer cells, preventing their progression through the cell cycle.

Case Studies and Research Findings

  • In Vitro Studies : In vitro experiments demonstrated that related compounds can effectively inhibit cell growth in human glioblastoma cells by upregulating PDCD4, a target protein associated with apoptosis regulation .
  • Structural Analogues : Research on structural analogues has shown that modifications to the benzamide moiety can enhance biological activity, indicating that further chemical optimization could yield more potent derivatives .
  • Pharmacological Potential : The compound's ability to modulate critical pathways involved in cancer suggests it could serve as a lead compound for developing new anticancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate
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Methyl 4-{[(benzoylamino)carbothioyl]amino}-2-methoxybenzenecarboxylate

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